molecular formula C11H9IN2O2S B3466420 [(4-Iodophenyl)sulfonyl]-2-pyridylamine

[(4-Iodophenyl)sulfonyl]-2-pyridylamine

Cat. No.: B3466420
M. Wt: 360.17 g/mol
InChI Key: CDBVOMLNZNWSGH-UHFFFAOYSA-N
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Description

[(4-Iodophenyl)sulfonyl]-2-pyridylamine is a high-purity chemical reagent intended for research and further manufacturing applications exclusively. This compound is not for diagnostic or therapeutic use. As a specialized small molecule, its core research value lies in its potential as a key synthetic intermediate or a scaffold for developing novel pharmacologically active compounds . The structure combines a sulfonamide linker and a pyridylamine group, motifs frequently found in molecules investigated for various biological activities . Researchers may utilize this compound in medicinal chemistry programs, particularly in constructing targeted libraries for high-throughput screening or as a building block in the synthesis of more complex molecules like kinase inhibitors or receptor modulators . Its application extends to fundamental chemical research, where it can serve as a model substrate in reaction development and methodology studies. This product is provided with a guaranteed purity of ≥95% (or as specified by lot). For quality assurance, each batch is accompanied by analytical data including HPLC, NMR, and mass spectrometry. Researchers are advised to handle all chemicals with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

4-iodo-N-pyridin-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9IN2O2S/c12-9-4-6-10(7-5-9)17(15,16)14-11-3-1-2-8-13-11/h1-8H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDBVOMLNZNWSGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9IN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Iodophenyl)sulfonyl]-2-pyridylamine typically involves the reaction of 4-iodophenylsulfonyl chloride with 2-aminopyridine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

[(4-Iodophenyl)sulfonyl]-2-pyridylamine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom in the iodophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The sulfonyl group can undergo oxidation to form sulfone derivatives.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a palladium catalyst.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction Reactions: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed in hydrogenation reactions.

Major Products Formed

    Substitution Reactions: Products include various substituted phenylsulfonyl-pyridylamines.

    Oxidation Reactions: Products include sulfone derivatives.

    Reduction Reactions: Products include amine derivatives.

Scientific Research Applications

[(4-Iodophenyl)sulfonyl]-2-pyridylamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of [(4-Iodophenyl)sulfonyl]-2-pyridylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. Additionally, the pyridylamine moiety can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Halogen-Substituted Analogs

Structural analogs with varying halogen substituents on the phenylsulfonyl group provide insights into the role of halogen size and electronic effects. For example:

Compound Substituent (X) IC₅₀ (μM) Key Observations Reference
[(4-Fluorophenyl)sulfonyl]-2-pyridylamine F ~5.18* High electronegativity, small size
[(4-Chlorophenyl)sulfonyl]-2-pyridylamine Cl ~7.24* Moderate size, inductive effect
[(4-Bromophenyl)sulfonyl]-2-pyridylamine Br ~4.37* Larger size, polarizability
[(4-Iodophenyl)sulfonyl]-2-pyridylamine I ~4.34* Bulkiest, weak inductive effect

Similar trends may apply to sulfonamide analogs, though steric effects could dominate in bulkier systems .

Key Findings :

  • However, iodine’s weaker inductive effect may reduce this interaction.
  • Steric Effects : Iodine’s larger atomic radius (~140 pm) may hinder access to sterically constrained enzyme active sites compared to fluorine (~64 pm) .

Sulfonyl Group Modifications

Replacing the 4-iodophenylsulfonyl group with other substituents alters physicochemical and biological properties:

Compound Sulfonyl Group (R) Key Properties Reference
[(4-Methoxyphenyl)sulfonyl]-2-pyridylamine 4-MeO-C₆H₄-SO₂ Electron-donating, increased solubility
[(Phenyl)sulfonyl]-2-pyridylamine C₆H₅-SO₂ Baseline for comparison, no halogen N/A
[(4-Nitrophenyl)sulfonyl]-2-pyridylamine 4-NO₂-C₆H₄-SO₂ Strong electron-withdrawing, reactive N/A

Key Findings :

  • Electron-Withdrawing Groups (e.g., 4-NO₂): Increase sulfonyl reactivity, favoring covalent adduct formation but risking off-target effects.
  • 4-Iodo Substitution : Balances moderate electron withdrawal with steric bulk, possibly optimizing target selectivity.

Pyridylamine Scaffold Variations

Modifications to the pyridylamine moiety influence binding orientation and hydrogen-bonding capacity:

Compound Pyridine Position Functional Group Key Observations
[(4-Iodophenyl)sulfonyl]-3-pyridylamine 3-pyridylamine NH₂ at position 3 Altered H-bonding geometry
[(4-Iodophenyl)sulfonyl]-4-pyridylamine 4-pyridylamine NH₂ at position 4 Reduced steric accessibility

Key Findings :

  • 2-Pyridylamine : The ortho-positioned amine enables intramolecular H-bonding with the sulfonyl oxygen, stabilizing a planar conformation critical for target binding.
  • 3-/4-Pyridylamine Analogs : Disruption of H-bonding networks may reduce potency, as seen in analogous kinase inhibitors.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for [(4-Iodophenyl)sulfonyl]-2-pyridylamine, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including sulfonylation of the pyridylamine core with 4-iodophenylsulfonyl chloride. Key steps include:

  • Use of anhydrous solvents (e.g., DMF or toluene) under inert atmospheres to prevent hydrolysis .
  • Catalysts like palladium or copper for coupling reactions to ensure regioselectivity .
  • Temperature control (e.g., 60–80°C) to balance reaction rate and byproduct formation .
    • Optimization strategies:
  • Adjust stoichiometry of sulfonylation reagents to minimize unreacted intermediates.
  • Monitor reaction progress via TLC or HPLC to identify ideal termination points .

Q. How can researchers confirm the structural integrity and purity of this compound using spectroscopic techniques?

  • Methodological Answer :

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR spectra to verify sulfonyl group integration (δ7.58.0\delta \sim 7.5–8.0 ppm for aromatic protons) and pyridylamine backbone .
  • IR : Confirm sulfonyl S=O stretches at 13501300cm1\sim 1350–1300 \, \text{cm}^{-1} and 11501100cm1\sim 1150–1100 \, \text{cm}^{-1} .
  • Mass Spectrometry : Use HRMS to validate molecular ion peaks (e.g., [M+H]+[M+H]^+) and isotopic patterns consistent with iodine (127I^{127}\text{I}) .
  • HPLC : Assess purity (>95%) with reverse-phase columns and UV detection at 254 nm .

Advanced Research Questions

Q. What analytical challenges arise in quantifying this compound in biological matrices, and how can they be addressed?

  • Methodological Answer :

  • Challenges :
  • Matrix interference from proteins or lipids in cellular lysates.
  • Degradation under physiological pH or enzymatic activity.
  • Solutions :
  • Use LC-MS/MS with stable isotope-labeled internal standards (e.g., 13C^{13}C- or 15N^{15}N-analogs) to improve accuracy .
  • Stabilize samples with protease inhibitors and store at -80°C to prevent degradation .

Q. How does the iodine substituent influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :

  • The 4-iodophenyl group enables Suzuki-Miyaura or Ullmann-type couplings for functionalization. Key considerations:
  • Catalyst Selection : Palladium(0) for aryl-aryl couplings; copper(I) for C-N bond formation .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of iodinated intermediates .
  • Side Reactions : Competing dehalogenation can occur; mitigate by optimizing catalyst loading and reaction time .

Q. What strategies are effective for analyzing the biological interactions of this compound with cellular targets?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) to measure binding kinetics (KdK_d) in real-time .
  • Crystallography : Co-crystallize the compound with target enzymes (e.g., cytochrome P450) to identify binding motifs .
  • Computational Docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict interaction sites and guide mutagenesis studies .

Q. How do substitution reactions at the iodine position in this compound influence its chemical reactivity and bioactivity?

  • Methodological Answer :

  • Reactivity : Iodine substitution via nucleophilic aromatic substitution (NAS) or metal-catalyzed cross-coupling introduces groups like -NH2_2, -OH, or heteroaromatics.
  • Example: Replace iodine with a boronate ester for subsequent functionalization .
  • Bioactivity Impact :
  • Electron-withdrawing groups (e.g., -NO2_2) enhance sulfonyl group electrophilicity, increasing enzyme inhibition potency .
  • Bulky substituents reduce membrane permeability but improve target specificity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[(4-Iodophenyl)sulfonyl]-2-pyridylamine
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[(4-Iodophenyl)sulfonyl]-2-pyridylamine

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